N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is a complex organic compound that combines the structural features of quinoline and tetrahydroquinoline derivatives. These compounds are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which can be synthesized through the catalytic reduction of quinoline derivatives. This intermediate is then reacted with quinoline-8-sulfonyl chloride under basic conditions to form the final product.
Reaction Conditions:
Catalytic Reduction: Using hydrogen gas and a palladium catalyst to reduce quinoline to 1,2,3,4-tetrahydroquinoline.
Benzoylation: Reacting 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base like pyridine.
Sulfonylation: Reacting the benzoylated product with quinoline-8-sulfonyl chloride in a basic medium, such as triethylamine, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized quinoline and tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases, including cancer and infectious diseases. The sulfonamide group is known for its antibacterial properties, while the quinoline moiety is explored for its antimalarial activity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline ring system.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares the sulfonamide group but lacks the tetrahydroquinoline moiety.
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the sulfonamide group but retains the tetrahydroquinoline structure.
Quinoline-8-sulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is unique due to the combination of the quinoline and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.
This compound’s versatility and potential in various fields make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c29-25(20-7-2-1-3-8-20)28-16-6-11-18-13-14-21(17-22(18)28)27-32(30,31)23-12-4-9-19-10-5-15-26-24(19)23/h1-5,7-10,12-15,17,27H,6,11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUYGYSJAHSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N(C1)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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